3-[3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-methylbenzoyl]-3-azaspiro[5.5]undecane-9-carbaldehyde
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Overview
Description
3-[3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-methylbenzoyl]-3-azaspiro[55]undecane-9-carbaldehyde is a complex organic compound with a unique structure that includes a spirocyclic framework and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-methylbenzoyl]-3-azaspiro[5.5]undecane-9-carbaldehyde typically involves multi-step organic reactions. One common approach is to start with the preparation of the spirocyclic core, followed by the introduction of the diazinan-1-yl and benzoyl groups. The final step involves the formation of the carbaldehyde group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-[3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-methylbenzoyl]-3-azaspiro[5.5]undecane-9-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
3-[3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-methylbenzoyl]-3-azaspiro[5.5]undecane-9-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-methylbenzoyl]-3-azaspiro[5.5]undecane-9-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Dioxo-1,3-diazinan-1-yl)-1-methyl-1H-indazole-6-carbaldehyde
- 2-(2,4-Dioxo-1,3-diazinan-1-yl)acetic acid
- 4-(2,4-Dioxo-1,3-diazinan-1-yl)-3-methoxybenzoic acid
Uniqueness
3-[3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-methylbenzoyl]-3-azaspiro[5.5]undecane-9-carbaldehyde stands out due to its spirocyclic structure, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C23H29N3O4 |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
3-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methylbenzoyl]-3-azaspiro[5.5]undecane-9-carbaldehyde |
InChI |
InChI=1S/C23H29N3O4/c1-16-2-3-18(14-19(16)26-11-6-20(28)24-22(26)30)21(29)25-12-9-23(10-13-25)7-4-17(15-27)5-8-23/h2-3,14-15,17H,4-13H2,1H3,(H,24,28,30) |
InChI Key |
KGMUSVADYFYZAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC3(CCC(CC3)C=O)CC2)N4CCC(=O)NC4=O |
Origin of Product |
United States |
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